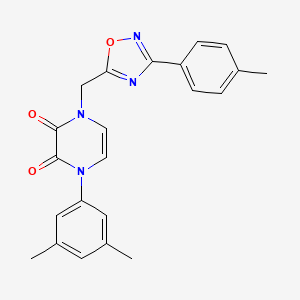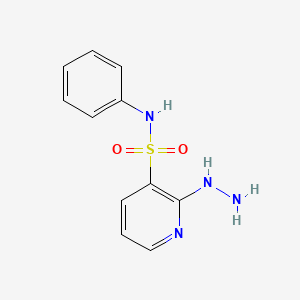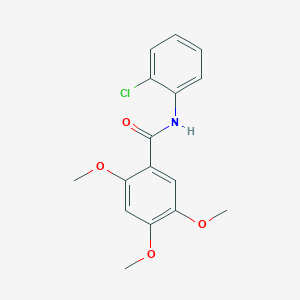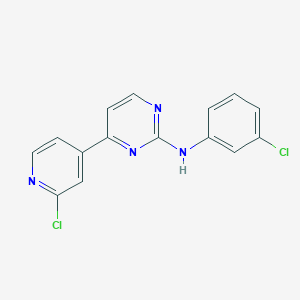
N-(3-氯苯基)-4-(2-氯吡啶-4-基)嘧啶-2-胺
描述
The compound "N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine" is a synthetic molecule that appears to be related to various pyrimidine derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds synthesized in these studies offer insights into the chemical space around pyrimidines and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions, including cyclization, chlorination, and amination processes. For instance, the synthesis of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was achieved by chlorination and aminisation from a pyrazolo[1,5-a]pyrimidine precursor . Similarly, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involved cyclization of a thiosemicarbazide derivative in the presence of a nickel nitrate catalyst . These methods could potentially be adapted for the synthesis of "N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine".
Molecular Structure Analysis
The molecular structures of pyrimidine derivatives are often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For example, the crystal structure of a related compound was determined to belong to the triclinic system, with specific space group parameters . Another compound's structure was confirmed by single-crystal X-ray diffraction, revealing an orthorhombic crystal system . These studies highlight the importance of structural analysis in confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including intramolecular cyclization and interactions with phenols . The reactivity of these compounds is influenced by their functional groups and substitution patterns. For instance, the presence of chloro substituents can affect the electronic properties of the molecule and its reactivity in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and to understand the electronic characteristics of the molecules, as seen in the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide . Additionally, the analysis of the molecular electrostatic potential (MEP) surface can provide insights into the reactivity of different regions of the molecule.
科学研究应用
合成方法和表征
- 与所讨论的化合物结构相似的 N-芳基-4-(吡啶-3-基)嘧啶-2-胺衍生物已使用 Buchwald-Hartwig 胺化合成。该方法涉及钯催化剂,并且对于创建新的杂环化合物是有效的 (El-Deeb, Ryu, & Lee, 2008)。
- 此外,合成了一种结构相似的化合物 N-(4-氯苯基)-5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶-2-胺,并分析了其晶体结构,突出了通过晶体学理解分子相互作用的潜力 (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017)。
量子化学表征
- 已使用量子化学方法研究了与 N-(3-氯苯基)-4-(2-氯吡啶-4-基)嘧啶-2-胺密切相关的嘧啶化合物中的氢键位点。这些研究有助于理解分子相互作用和反应性 (Traoré, Bamba, Ziao, Affi, & Koné, 2017)。
在有机金属化学中的应用
- 研究探索了类似嘧啶-2-胺化合物与 10 族金属的反应,形成金属配合物。这些研究有助于催化和材料应用的开发 (Sarcher, Farsadpour, Ghoochany, Sun, Thiel, & Roesky, 2014)。
生物活性的探索
- 已合成嘧啶的某些衍生物,其结构与 N-(3-氯苯基)-4-(2-氯吡啶-4-基)嘧啶-2-胺有关,并评估了它们的潜在生物活性。这项研究对于开发新药和生物活性化合物至关重要 (Chen & Shi, 2008)。
安全和危害
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
属性
IUPAC Name |
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-2-1-3-12(9-11)20-15-19-7-5-13(21-15)10-4-6-18-14(17)8-10/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBGMLVZHPHCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B3002416.png)

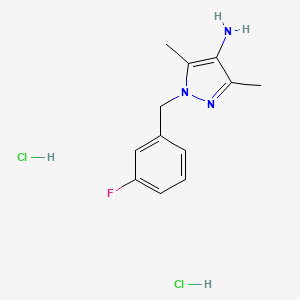
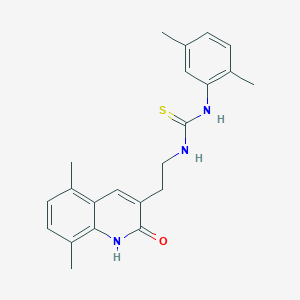
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B3002421.png)
![Ethyl 2-[[(Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3002424.png)

![3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3002426.png)

